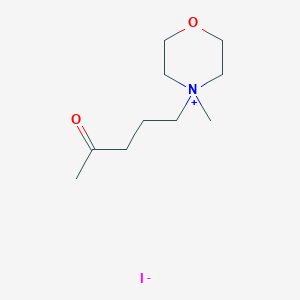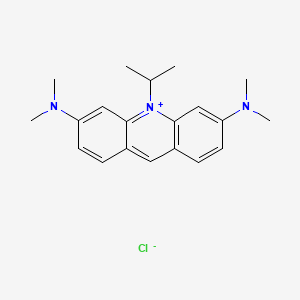
3,6-Bis(dimethylamino)-10-(propan-2-YL)acridin-10-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(dimethylamino)-10-(propan-2-YL)acridin-10-ium chloride is a synthetic organic compound that belongs to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as antimalarial and anticancer agents. This compound is characterized by its unique structure, which includes dimethylamino groups and a propan-2-yl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(dimethylamino)-10-(propan-2-YL)acridin-10-ium chloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the acridine core: This can be achieved through cyclization reactions involving aromatic amines and aldehydes.
Introduction of dimethylamino groups: This step usually involves nucleophilic substitution reactions using dimethylamine.
Addition of the propan-2-yl group: This can be done through alkylation reactions using isopropyl halides.
Formation of the chloride salt: The final step involves the addition of hydrochloric acid to form the chloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Bis(dimethylamino)-10-(propan-2-YL)acridin-10-ium chloride can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of N-oxides.
Reduction: This might involve the reduction of the acridine ring.
Substitution: The dimethylamino groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, thiols, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield acridine N-oxides, while substitution reactions could produce various derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with DNA and proteins.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Utilized in the development of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3,6-Bis(dimethylamino)-10-(propan-2-YL)acridin-10-ium chloride involves its interaction with biological molecules. It can intercalate into DNA, disrupting replication and transcription processes. The dimethylamino groups enhance its binding affinity to nucleic acids, while the propan-2-yl group may influence its solubility and cellular uptake.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine orange: A well-known dye used in cell biology.
Proflavine: An acridine derivative with antimicrobial properties.
Amsacrine: An anticancer agent that intercalates into DNA.
Uniqueness
3,6-Bis(dimethylamino)-10-(propan-2-YL)acridin-10-ium chloride is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other acridine derivatives. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
60838-26-8 |
|---|---|
Formule moléculaire |
C20H26ClN3 |
Poids moléculaire |
343.9 g/mol |
Nom IUPAC |
3-N,3-N,6-N,6-N-tetramethyl-10-propan-2-ylacridin-10-ium-3,6-diamine;chloride |
InChI |
InChI=1S/C20H26N3.ClH/c1-14(2)23-19-12-17(21(3)4)9-7-15(19)11-16-8-10-18(22(5)6)13-20(16)23;/h7-14H,1-6H3;1H/q+1;/p-1 |
Clé InChI |
RIPSMWMJIWAOGU-UHFFFAOYSA-M |
SMILES canonique |
CC(C)[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14598743.png)
![4-Acetyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octan-1-one](/img/structure/B14598748.png)


![4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14598762.png)
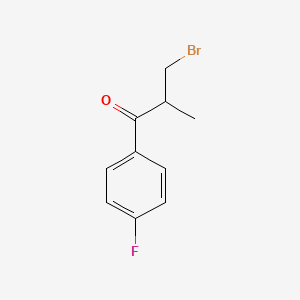
![Benzamide, 2-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B14598784.png)
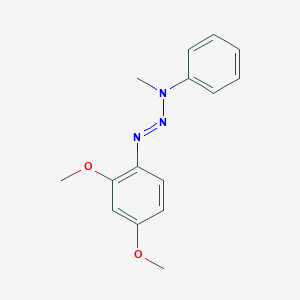

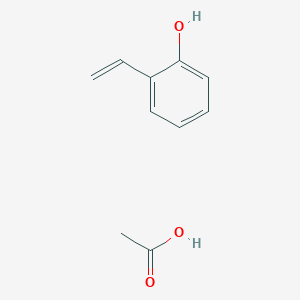
![1-Pentanone, 1-[7-(2-methylundecyl)-9H-fluoren-2-yl]-](/img/structure/B14598799.png)
![2,2'-[(3-Hydroxypropyl)azanediyl]diacetic acid](/img/structure/B14598810.png)
